molecular formula C7H12ClNO3 B13594594 Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B13594594
M. Wt: 193.63 g/mol
InChI Key: UZCNEXGQQSRNRQ-UHFFFAOYSA-N
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Description

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various electrophilic reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, which can be further functionalized to create a variety of bicyclic structures .

Scientific Research Applications

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both oxygen and nitrogen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

UZCNEXGQQSRNRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CO1)NC2.Cl

Origin of Product

United States

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